molecular formula C8H12NaO5 B13957797 Diethyl 2-oxosuccinate,sodium salt

Diethyl 2-oxosuccinate,sodium salt

Cat. No.: B13957797
M. Wt: 211.17 g/mol
InChI Key: QOVPDFNTAORTRI-UHFFFAOYSA-N
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Scientific Research Applications

Scientific Research Applications

  • Preparation of Oxaloacetic Acid Diethyl 2-oxosuccinate sodium salt is utilized in the preparation of oxaloacetic acid .
  • Active Pharmaceutical Intermediate It serves as an active pharmaceutical intermediate .
  • Synthesis of Pyrimido[4,5-c]pyridazine Derivatives Diethyl 2-oxosuccinate is involved in synthesizing pyrimido[4,5-c]pyridazine derivatives. For example, it reacts with 6-(1-methylhydrazinyl)pyrimidine-2,4-diamine to produce methyl 5,7-diamino-1-methyl-4-oxo-1,4-dihydropyrimido[4,5-c]pyridazine-3-carboxylate .
  • Synthesis of 2-Oxoglutarate Derivatives Diethyl 2-oxosuccinate is used in the synthesis of 2-oxoglutarate derivatives . For instance, it reacts with compound 7 to yield methyl 3-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)propanoate . Similarly, it reacts with compound 8 to produce ethyl 2-(7-amino-1-benzyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate .
  • Reactions with 5-Aminoisoxazoles Diethyl 2-oxosuccinate is used in reactions with 5-aminoisoxazoles, leading to the synthesis of ethyl 6-hydroxy-isoxazolo[5,4-b]pyridine-4-carboxylates .
  • Synthesis of Alkoxypyrazoles The sodium salt of diethyl 2-oxosuccinate can be used to synthesize alkoxypyrazoles .
  • Spectroscopic Characterization Diethyl 2-cyano-3-oxosuccinate, a related compound, has been characterized using UV, IR, 1H, and 13C NMR spectra to study its keto-enol equilibrium .

Properties

Comparison with Similar Compounds

Diethyl oxalacetate sodium salt can be compared with other similar compounds, such as:

The uniqueness of diethyl oxalacetate sodium salt lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various chemical syntheses .

Biological Activity

Diethyl 2-oxosuccinate, sodium salt (C8H11NaO5), is a chemical compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including its mechanisms, applications in pharmaceuticals, and relevant case studies.

Diethyl 2-oxosuccinate, sodium salt is synthesized through the reaction of diethyl oxalate with sodium ethoxide. The compound is characterized by its molecular weight of approximately 210.16 g/mol and is slightly soluble in water (1.2 g/L at 25°C) .

Chemical Structure

PropertyValue
Molecular Formula C8H11NaO5
Molecular Weight 210.16 g/mol
CAS Number 40876-98-0
Solubility Slightly soluble in water

Mechanisms of Biological Activity

The biological activity of diethyl 2-oxosuccinate, sodium salt is primarily attributed to its role as an intermediate in various biochemical pathways. It functions as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds .

Key Mechanisms

  • Inhibition of Enzymes : Diethyl 2-oxosuccinate has been shown to inhibit certain proteases, which are critical for viral replication .
  • Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various biologically active compounds, including potential pharmaceuticals .

Applications in Pharmaceuticals

Diethyl 2-oxosuccinate, sodium salt is utilized extensively in pharmaceutical research due to its ability to act as an active pharmaceutical intermediate. It is involved in the synthesis of drugs targeting various diseases, including cancer and viral infections.

Case Studies

  • Antiviral Activity : In a study focusing on the synthesis of compounds with antiviral properties, diethyl 2-oxosuccinate was used to produce derivatives that exhibited significant inhibition against viral cysteine proteases .
    CompoundpIC50 ValueActivity
    Compound A7.5Active
    Compound B6.8Less Active
  • Cytotoxic Effects : Research demonstrated that derivatives synthesized from diethyl 2-oxosuccinate showed cytotoxic effects against breast cancer cell lines (MCF7). For instance, one derivative exhibited an IC50 value of 12.49 µM, indicating potent activity against cancer cells while being less toxic to normal fibroblast cells .

Comparative Analysis with Similar Compounds

Diethyl 2-oxosuccinate can be compared with other similar compounds to highlight its unique reactivity and biological applications.

CompoundKey Features
Diethyl oxalacetate Similar structure but lacks sodium ion
Diethyl oxosuccinate Another sodium salt with comparable reactivity
Oxalacetic acid diethyl ester Related compound with similar applications

Properties

Molecular Formula

C8H12NaO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3;

InChI Key

QOVPDFNTAORTRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(=O)OCC.[Na]

Origin of Product

United States

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